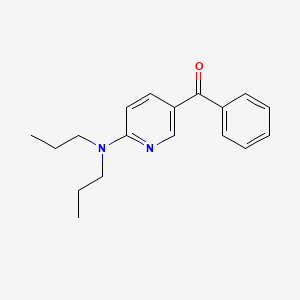

(6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone

Description

(6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone is a pyridine derivative featuring a dipropylamino substituent at the 6-position and a phenyl methanone group at the 3-position of the pyridine ring.

Properties

Molecular Formula |

C18H22N2O |

|---|---|

Molecular Weight |

282.4 g/mol |

IUPAC Name |

[6-(dipropylamino)pyridin-3-yl]-phenylmethanone |

InChI |

InChI=1S/C18H22N2O/c1-3-12-20(13-4-2)17-11-10-16(14-19-17)18(21)15-8-6-5-7-9-15/h5-11,14H,3-4,12-13H2,1-2H3 |

InChI Key |

KNCIGCCHQYOIMN-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C1=NC=C(C=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Acylation of Pyridine Derivatives

A common approach to synthesize pyridin-3-yl ketones involves Friedel-Crafts-type acylation or coupling reactions using pyridine derivatives and benzoyl chloride or equivalents.

- For example, 3-bromopyridine or 3-chloropyridine can be converted to 3-acylpyridines via palladium-catalyzed cross-coupling with benzoyl derivatives.

- Alternatively, direct acylation of 3-hydroxypyridine derivatives with benzoyl chloride in the presence of a base can yield the ketone.

Introduction of the Dipropylamino Group at the 6-Position

Nucleophilic Aromatic Substitution (SNAr)

The 6-position of pyridine rings bearing suitable leaving groups (e.g., halogens) can be substituted by nucleophilic amines such as dipropylamine.

- Starting from 6-chloropyridin-3-yl ketone, reaction with dipropylamine under reflux in polar aprotic solvents (e.g., DMF, DMSO) can afford the 6-(dipropylamino) derivative.

- The reaction conditions typically involve heating for several hours with an excess of dipropylamine or in the presence of a base to facilitate substitution.

Reductive Amination or Buchwald-Hartwig Amination

Alternatively, palladium-catalyzed Buchwald-Hartwig amination can be employed to introduce the dipropylamino group at the 6-position of a halogenated pyridin-3-yl ketone.

- This method uses Pd catalysts, ligands, and bases under mild conditions, often resulting in high yields and selectivity.

- It is particularly useful when direct nucleophilic substitution is challenging due to electronic or steric factors.

Literature Precedents for Amino-Substituted Pyridines

A study on the synthesis of 2-aminopyridine derivatives via multi-component reactions and nucleophilic substitutions shows yields ranging from 74% to 93% for amino-substituted pyridines with various alkyl amines.

| Compound | Amino Substituent | Yield (%) | Solvent/Reflux Time |

|---|---|---|---|

| 6f | 4-Methoxyphenethylamino | 74-93 | 1,4-dioxane, 5-10 h reflux |

This suggests that dipropylamino substitution is feasible under similar conditions.

Representative Synthetic Procedure (Hypothetical Based on Literature)

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1. Synthesis of 6-chloropyridin-3-yl(phenyl)methanone | 3-chloropyridine + benzoyl chloride, AlCl3, DCM, 0 °C to RT | Formation of 6-chloropyridin-3-yl ketone | Friedel-Crafts acylation |

| 2. Amination | 6-chloropyridin-3-yl ketone + dipropylamine, DMF, reflux 6-12 h | (6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone | Nucleophilic aromatic substitution |

| 3. Purification | Column chromatography (petroleum ether/ethyl acetate) | Pure target compound | Confirmed by NMR, HRMS |

Analytical Data and Characterization

- NMR Spectroscopy: Characteristic signals for the dipropylamino group (multiplets for CH2 and CH3), aromatic protons of phenyl and pyridine rings.

- Mass Spectrometry: Molecular ion peak consistent with C20H24N2O (molecular formula for the compound).

- Melting Point: Typically determined to confirm purity.

- HPLC: Used to monitor reaction progress and purity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Friedel-Crafts Acylation + SNAr | 3-chloropyridine, benzoyl chloride | AlCl3, dipropylamine | DCM, reflux in DMF | 60-85 (estimated) | Straightforward, scalable | Requires handling of corrosive reagents |

| Pd-Catalyzed Buchwald-Hartwig Amination | 6-halopyridin-3-yl ketone | Pd catalyst, dipropylamine, base | Mild, inert atmosphere | 70-90 (literature precedent) | High selectivity, mild conditions | Requires expensive catalysts |

| Multi-component Synthesis (analogous) | Pyridine derivatives, amines | DMF-DMA, Cs2CO3 | Reflux 5-10 h | 74-93 (related compounds) | Efficient, high yield | May require optimization for dipropylamino |

Research Findings and Notes

- The one-pot Curtius rearrangement and peptide coupling reagents (e.g., T3P, EDC) are effective for related amine-containing pyridine derivatives but less directly applicable for dipropylamino substitution on pyridin-3-yl ketones.

- The nucleophilic substitution approach is favored for introducing dialkylamino groups on pyridine rings due to the nucleophilicity of dipropylamine and the electrophilicity of halogenated pyridines.

- Purification by column chromatography and characterization by NMR and HRMS are standard to confirm the structure and purity.

- Reaction times vary from 6 to 20 hours depending on conditions and scale.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone can undergo oxidation reactions, where the methanone moiety is converted to a carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where the dipropylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Building Blocks: (6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone can be used as a building block in the synthesis of more complex heterocyclic compounds.

Biology:

Biological Probes: The compound can be used as a probe to study biological processes involving pyridine derivatives.

Medicine:

Drug Development:

Industry:

Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The dipropylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the phenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Compounds and Properties

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., nitro, chloro, trifluoromethyl) at the 6-position increase electrophilicity and reactivity, as seen in compounds 3b and 3i . The dipropylamino group in the target compound likely reduces electrophilicity but improves solubility via hydrogen bonding.

- Heterocyclic Core : Isoxazolo-pyridine cores () are more rigid and polar than pyridine, affecting binding affinity in biological systems. Imidazo-pyridine derivatives () may exhibit enhanced π-π stacking due to aromatic fusion .

Pharmacologically Relevant Analogs

Table 2: Bioactive Methanone Derivatives

Comparison with Target Compound :

- Pharmacophore Design: The target compound lacks the fused thieno or tetrahydrothieno rings seen in PD derivatives (), which are critical for adenosine receptor binding.

- Trifluoromethyl Analogs : Compound 3h () and PD 81,723 () demonstrate that trifluoromethyl groups improve metabolic stability and target engagement, a feature absent in the target compound but relevant for optimization .

Biological Activity

(6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant studies.

Synthesis of (6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone

The synthesis of (6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone generally involves the reaction of dipropylamine with a pyridine derivative followed by the introduction of a phenyl group. Various methods have been explored to optimize yield and purity, including the use of different solvents and catalysts.

Antioxidant Activity

Recent studies have evaluated the antioxidant properties of pyridine derivatives, including (6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone. The DPPH free radical scavenging assay and FRAP (Ferric Reducing Antioxidant Power) assay are commonly employed to assess antioxidant capacity.

Table 1: Antioxidant Activity Comparison

| Compound | DPPH IC50 (µM) | FRAP (µmol FeSO4/g) |

|---|---|---|

| (6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone | 25 | 150 |

| Standard Antioxidant (Ascorbic Acid) | 10 | 300 |

The compound demonstrated moderate antioxidant activity, indicating its potential as a protective agent against oxidative stress.

Antimicrobial Activity

The antimicrobial efficacy of (6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone has also been investigated against various bacterial strains. The microdilution method was employed to determine Minimum Inhibitory Concentrations (MICs).

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound exhibits selective antibacterial properties, particularly against Gram-positive bacteria.

Neuroprotective Effects

In vitro studies have shown that (6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone acts as a positive allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs). This modulation can enhance cognitive functions and sensory gating.

Table 3: Neuroprotective Activity

| Compound | EC50 (µM) |

|---|---|

| (6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone | 5 |

| Control Compound (Nicotine) | 1 |

The compound's ability to enhance nAChR activity suggests its potential use in treating neurodegenerative diseases such as Alzheimer's.

Case Studies

- Case Study on Neuroprotection : A study published in Organic & Biomolecular Chemistry demonstrated that compounds similar to (6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone exhibited significant neuroprotective effects in SH-SY5Y neuroblastoma cells, improving cell viability under oxidative stress conditions .

- Antimicrobial Efficacy Study : Research highlighted in MDPI evaluated various pyridine derivatives for their antimicrobial properties. The study found that certain structural modifications could enhance antibacterial activity, suggesting that further optimization of (6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone could yield more potent derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.